molecular formula C21H24N2O3 B4071570 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4071570
M. Wt: 352.4 g/mol
InChI Key: ZZIPOKRFVGSKLF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of many scientific studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to stimulate the production of cytokines, which are proteins that help regulate the immune system. It has also been shown to activate a signaling pathway called the cGAS-STING pathway, which plays a role in the immune response to viral infections and cancer.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the production of nitric oxide, which plays a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to using 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments. For example, it can be difficult to obtain sufficient quantities of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide for experiments, and it can be expensive to synthesize.

Future Directions

There are many future directions for research on 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action and how it activates the immune system to attack cancer cells. Another direction is to develop new methods for synthesizing 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide that are more efficient and cost-effective. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide as a cancer therapy.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, colon, and breast cancer. 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-angiogenic activity, which means it can prevent the growth of blood vessels that supply tumors with nutrients. This makes 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-8-9-18(10-15(14)2)23-13-17(11-20(23)24)21(25)22-12-16-6-4-5-7-19(16)26-3/h4-10,17H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIPOKRFVGSKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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